Methyl 3-ethyl-2-iodobenzoate Methyl 3-ethyl-2-iodobenzoate
Brand Name: Vulcanchem
CAS No.: 28455-63-2
VCID: VC16050075
InChI: InChI=1S/C10H11IO2/c1-3-7-5-4-6-8(9(7)11)10(12)13-2/h4-6H,3H2,1-2H3
SMILES:
Molecular Formula: C10H11IO2
Molecular Weight: 290.10 g/mol

Methyl 3-ethyl-2-iodobenzoate

CAS No.: 28455-63-2

Cat. No.: VC16050075

Molecular Formula: C10H11IO2

Molecular Weight: 290.10 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-ethyl-2-iodobenzoate - 28455-63-2

Specification

CAS No. 28455-63-2
Molecular Formula C10H11IO2
Molecular Weight 290.10 g/mol
IUPAC Name methyl 3-ethyl-2-iodobenzoate
Standard InChI InChI=1S/C10H11IO2/c1-3-7-5-4-6-8(9(7)11)10(12)13-2/h4-6H,3H2,1-2H3
Standard InChI Key GNQXUEMTLFUXRY-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C(=CC=C1)C(=O)OC)I

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Synonyms

Methyl 3-ethyl-2-iodobenzoate is the IUPAC-approved name for this compound, reflecting its ester functional group (methyl), substituents (ethyl and iodine), and benzoate backbone. Alternative names include:

  • 3-Éthyl-2-iodobenzoate de méthyle (French)

  • Benzoic acid, 3-ethyl-2-iodo-, methyl ester

  • Methyl-3-ethyl-2-iodbenzoat (German)

Its CAS Registry Number (28455-63-2) and MDL identifier (MFCD00089637) are critical for unambiguous identification in chemical databases .

Molecular Structure and Formula

The compound’s molecular formula, C₁₀H₁₁IO₂, corresponds to a molar mass of 290.100 g/mol, with a monoisotopic mass of 289.980378 g/mol . The structure comprises a benzoate core substituted with iodine at the 2-position and an ethyl group at the 3-position, esterified with a methyl group (Fig. 1).

Table 1: Key Identifiers of Methyl 3-Ethyl-2-Iodobenzoate

PropertyValue
CAS Number28455-63-2
Molecular FormulaC₁₀H₁₁IO₂
Molecular Weight290.100 g/mol
MDL NumberMFCD00089637
Exact Mass289.980378 g/mol
SMILESCOC(=O)C1=C(C(=CC=C1)I)CC

Synthesis and Production

General Synthetic Pathways

While no explicit synthesis protocol for methyl 3-ethyl-2-iodobenzoate is documented in the provided sources, its preparation can be extrapolated from methods used for analogous iodobenzoates. A common approach involves the esterification of 3-ethyl-2-iodobenzoic acid with methanol under acidic conditions. For instance, methyl 2-iodobenzoate is synthesized via sulfuric acid-catalyzed reaction between 2-iodobenzoic acid and methanol at 80°C under nitrogen, yielding a 99% product after purification . Adapting this method, 3-ethyl-2-iodobenzoic acid would react with methanol in the presence of concentrated sulfuric acid, followed by extraction and column chromatography.

Table 2: Hypothetical Synthesis Conditions

ParameterValue
Starting Material3-Ethyl-2-iodobenzoic acid
ReagentMethanol, H₂SO₄ (catalyst)
Temperature80°C
AtmosphereInert (N₂ or Ar)
PurificationSilica gel chromatography

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